1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

CAS No.: 1246553-28-5

Cat. No.: VC3321488

Molecular Formula: C10H16N2O5

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246553-28-5 |

|---|---|

| Molecular Formula | C10H16N2O5 |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) |

| Standard InChI Key | PYQDNNRESXVUND-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Characteristics

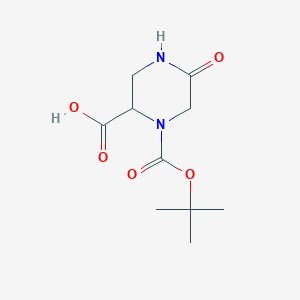

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is characterized by the molecular formula C10H16N2O5 and has a molecular weight of 244.24 g/mol . The compound contains a six-membered piperazine ring with an oxo group at the 5-position, a tert-butoxycarbonyl group at the N1 position, and a carboxylic acid moiety at the 2-position. This structural arrangement creates a molecule with distinct reactivity patterns and conformational properties.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O5 |

| Molecular Weight | 244.24 g/mol |

| CAS Registry Number (non-stereospecific) | 1246553-28-5 |

| CAS Registry Number (S-isomer) | 1033713-11-9 |

| PubChem CID (non-stereospecific) | 71607253 |

| PubChem CID (S-isomer) | 44520132 |

Stereochemistry

Applications in Pharmaceutical Research and Development

Role in Medicinal Chemistry

The structure of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid suggests several potential applications in medicinal chemistry:

-

As a building block for the development of peptide or peptidomimetic compounds

-

In the synthesis of enzyme inhibitors, particularly those targeting proteases or peptidases

-

For the introduction of conformationally restricted elements into drug candidates

-

As a scaffold for the development of compounds targeting protein-protein interactions

The piperazine ring system is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. Combined with the carboxylic acid functionality, which provides a point for conjugation to other molecules, this compound offers versatility in drug design applications.

Analytical Characterization

Spectroscopic Properties

The structural features of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid would give rise to characteristic spectroscopic properties that could be used for identification and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy would reveal distinctive signals for:

-

The tert-butyl group protons (typically as a strong singlet around 1.4-1.5 ppm in ¹H NMR)

-

The piperazine ring protons (complex multiplet patterns depending on conformation)

-

The acidic proton of the carboxylic acid (broad singlet, often in the 10-12 ppm range)

-

-

Infrared (IR) Spectroscopy would show characteristic absorption bands for:

-

Carboxylic acid C=O stretch (approximately 1700-1725 cm⁻¹)

-

Amide/lactam C=O stretch (approximately 1630-1690 cm⁻¹)

-

Carbamate C=O stretch (approximately 1680-1710 cm⁻¹)

-

O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

-

Mass Spectrometry would provide a molecular ion peak corresponding to the molecular weight of 244.24 g/mol, along with fragmentation patterns characteristic of the functional groups present.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be the preferred method for analyzing the purity of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, particularly for distinguishing between stereoisomers. Chiral HPLC columns would be especially valuable for assessing the enantiomeric purity of the (S)-isomer, which appears to be of commercial and research interest .

Related Compounds and Structural Analogs

Structural Variants

Several structural variants of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid exist or could be envisioned, including:

-

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid: A related compound featuring a piperidine ring instead of piperazine

-

Variants with alternative protecting groups replacing the tert-butoxycarbonyl moiety

-

Derivatives with modified functionality at the 5-position

-

Compounds with additional substituents on the piperazine ring

Future Research Directions

Synthetic Applications

Future research involving 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid could explore:

-

Novel synthetic methodologies for its preparation, potentially including stereoselective approaches

-

Application in diversity-oriented synthesis for the creation of compound libraries

-

Utilization in the development of peptidomimetics with improved pharmacokinetic properties

-

Integration into convergent synthesis strategies for complex molecular scaffolds

Medicinal Chemistry Applications

Promising directions for medicinal chemistry research include:

-

Investigation of derivatives as potential enzyme inhibitors

-

Exploration of structure-activity relationships for compounds incorporating this scaffold

-

Development of targeted drug delivery systems utilizing the compound's functional groups

-

Evaluation of stereochemical effects on biological activity and selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume